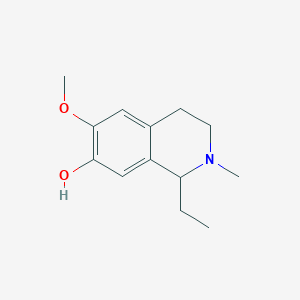
1-Ethyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic conditions, followed by methylation and ethylation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.
Aplicaciones Científicas De Investigación
1-Ethyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has been studied for various applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-Ethyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol exerts its effects involves interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to fit into active sites of these targets, thereby modulating their activity.
Comparación Con Compuestos Similares
- 1-Methyl-6-methoxy-2-ethyl-1,2,3,4-tetrahydroisoquinolin-7-ol
- 1-Ethyl-6-methoxy-2-propyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Uniqueness: 1-Ethyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methyl groups at specific positions on the tetrahydroisoquinoline ring system can result in distinct pharmacological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
1-ethyl-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C13H19NO2/c1-4-11-10-8-12(15)13(16-3)7-9(10)5-6-14(11)2/h7-8,11,15H,4-6H2,1-3H3 |
Clave InChI |
LSSNGUXKALZUIF-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=CC(=C(C=C2CCN1C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




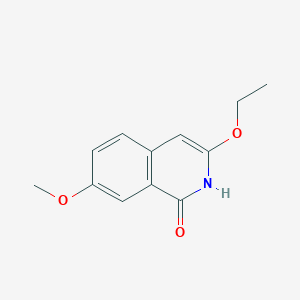

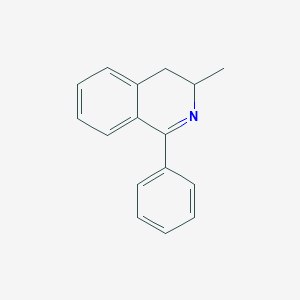
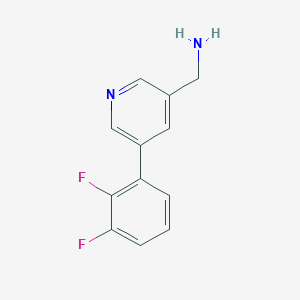
![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B11885073.png)
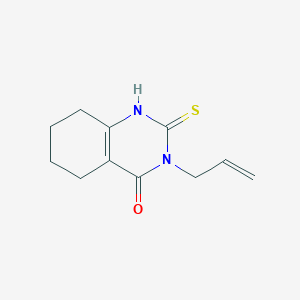
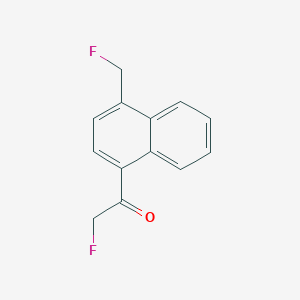


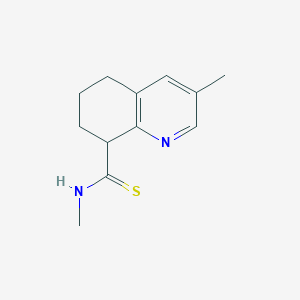

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-](/img/structure/B11885124.png)
